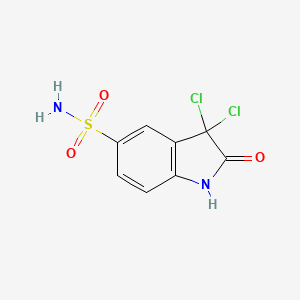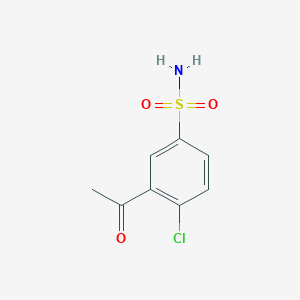![molecular formula C8H14ClNO3 B13515363 4-(Aminomethyl)-7-oxabicyclo[2.2.1]heptane-1-carboxylicacidhydrochloride](/img/structure/B13515363.png)
4-(Aminomethyl)-7-oxabicyclo[2.2.1]heptane-1-carboxylicacidhydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(aminomethyl)-7-oxabicyclo[221]heptane-1-carboxylic acid hydrochloride is a bicyclic compound with a unique structure that includes an aminomethyl group and a carboxylic acid group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(aminomethyl)-7-oxabicyclo[2.2.1]heptane-1-carboxylic acid hydrochloride can be achieved through an organocatalytic formal [4 + 2] cycloaddition reaction. This method allows for the rapid and enantioselective synthesis of bicyclo[2.2.1]heptane-1-carboxylates from simple starting materials under mild conditions . The reaction typically involves the use of a chiral tertiary amine as the catalyst, which facilitates the formation of the bicyclic structure through hydrogen bond catalysis .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of organocatalysis and enantioselective synthesis can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.
化学反応の分析
Types of Reactions
4-(aminomethyl)-7-oxabicyclo[2.2.1]heptane-1-carboxylic acid hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reagents used.
Major Products
The major products formed from these reactions include oxo derivatives, alcohols, and substituted amines, depending on the type of reaction and the reagents used.
科学的研究の応用
4-(aminomethyl)-7-oxabicyclo[2.2.1]heptane-1-carboxylic acid hydrochloride has several applications in scientific research:
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme-substrate interactions and protein-ligand binding.
Industry: The compound can be used in the production of fine chemicals and as an intermediate in the synthesis of various industrial products.
作用機序
The mechanism of action of 4-(aminomethyl)-7-oxabicyclo[2.2.1]heptane-1-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds and electrostatic interactions with target molecules, while the bicyclic structure provides rigidity and stability to the compound. These interactions facilitate the compound’s binding to enzymes, receptors, and other biological targets, thereby exerting its effects.
類似化合物との比較
Similar Compounds
Norbornane: A saturated hydrocarbon with a similar bicyclic structure.
2-aminobicyclo[2.2.1]heptane-2-carboxylic acid: Another bicyclic compound with an aminomethyl group.
Uniqueness
4-(aminomethyl)-7-oxabicyclo[2.2.1]heptane-1-carboxylic acid hydrochloride is unique due to its combination of an aminomethyl group and a carboxylic acid group within a bicyclic structure. This combination provides a versatile platform for various chemical reactions and applications in scientific research, making it distinct from other similar compounds.
特性
分子式 |
C8H14ClNO3 |
|---|---|
分子量 |
207.65 g/mol |
IUPAC名 |
4-(aminomethyl)-7-oxabicyclo[2.2.1]heptane-1-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C8H13NO3.ClH/c9-5-7-1-3-8(12-7,4-2-7)6(10)11;/h1-5,9H2,(H,10,11);1H |
InChIキー |
ZDBKEEKNZUVPKE-UHFFFAOYSA-N |
正規SMILES |
C1CC2(CCC1(O2)CN)C(=O)O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Tert-butyl (2S)-2-[(2S)-2-aminopropanamido]propanoate](/img/structure/B13515282.png)
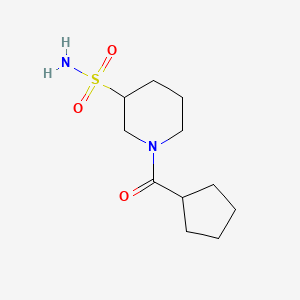
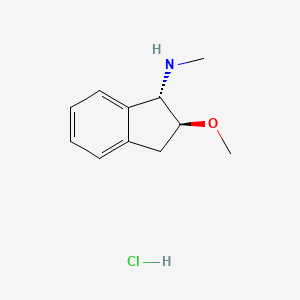
![1-(Bromomethyl)-3-(1,1-difluoroethyl)bicyclo[1.1.1]pentane](/img/structure/B13515298.png)
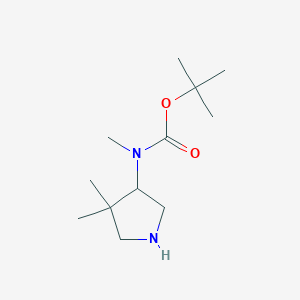
amine](/img/structure/B13515310.png)
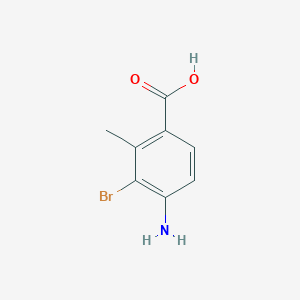
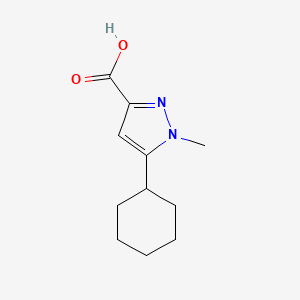
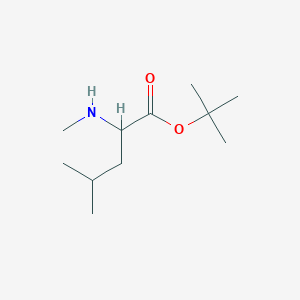
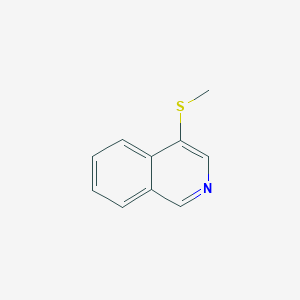
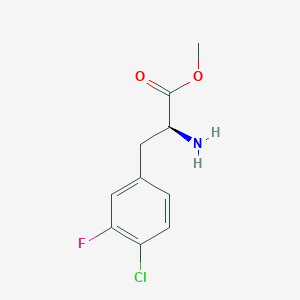
![1-{5,8-Dioxaspiro[3.5]nonan-2-yl}methanamine hydrochloride](/img/structure/B13515369.png)
